N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide
Description
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted at the 3-position with a methanesulfonamide group, where the sulfonamide nitrogen is further dimethylated. This compound belongs to the class of secondary amines and is structurally characterized by its sulfonamide functional group, which is known for influencing physicochemical properties such as solubility, acidity, and hydrogen-bonding capacity .
The hydrochloride salt of this compound, this compound hydrochloride (Ref: 10-F392056), was previously listed by CymitQuimica but is now discontinued .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)13(11,12)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGWHHBQPBAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262914 | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-51-8 | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-piperidinemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide typically involves the reaction of 1-piperidin-3-ylmethanesulfonyl chloride with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride .
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide .
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Organic Synthesis
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide is utilized as a reagent in organic synthesis. It serves as an important building block for the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its ability to facilitate reactions involving nucleophilic substitutions makes it valuable in synthetic pathways.
Biological Studies
In biological research, this compound has been employed to study enzyme inhibition and protein interactions. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases .
Pharmaceutical Applications
The compound is being explored for its therapeutic effects in treating various diseases. Its mechanism of action often involves modulation of biochemical pathways through enzyme inhibition. Research indicates that it may be effective in treating conditions such as hypertension and certain types of cancer by targeting specific molecular pathways .
Case Study 1: Enzyme Inhibition
A study published in PubMed Central explored the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The findings demonstrated that this compound could effectively inhibit CDK2/cyclin complexes, suggesting its potential use in cancer therapy by regulating cell cycle progression .
Case Study 2: Neuropharmacological Research
Another research article highlighted the compound's role as a dopamine receptor modulator. In preclinical trials, it showed promise in enhancing dopaminergic signaling, which could be beneficial for treating neurodegenerative diseases such as Parkinson's disease .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a reagent for nucleophilic substitutions | Facilitates formation of complex organic molecules |
| Biological Studies | Investigated for enzyme inhibition | Effective against specific metabolic enzymes |
| Pharmaceutical Development | Explored for therapeutic effects on various diseases | Potential treatment for hypertension and cancers |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. For instance, when used as a reagent in the preparation of janus kinase inhibitors, it contributes to the inhibition of the janus kinase pathway , which is crucial in various cellular processes such as cell growth , differentiation , and immune response .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
| Compound ID | Name | CAS Number | Functional Groups | Key Features |
|---|---|---|---|---|
| QA-1724 | This compound | - | Sulfonamide, dimethylamine | Polar, acidic sulfonamide; potential H-bond donor/acceptor |
| AM-1888 | 1,3-Dimethylpiperidin-4-one | 4629-80-5 | Ketone, dimethyl groups | High polarity (ketone); reactive carbonyl group |
| OR-1532 | Dimethyl-piperidin-4-yl-amine DiHCl | 4876-59-9 | Amine salt, dimethyl groups | Basic amine (salt form enhances solubility) |
| QA-2164 | 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 406233-26-9 | Benzoic acid, dimethylpiperidine | Ionizable carboxylic acid; high acidity |
Key Comparisons:
Functional Group Diversity: Sulfonamide (QA-1724): The sulfonamide group confers moderate acidity (pKa ~10–11) and enhances water solubility compared to non-polar analogs. It also serves as a hydrogen-bonding site, critical for molecular interactions in drug design . Ketone (AM-1888): The ketone group increases polarity and reactivity, making it susceptible to nucleophilic attacks (e.g., in Schiff base formation). However, it lacks the ionizability of sulfonamides or carboxylic acids. Amine Salt (OR-1532): The dihydrochloride salt form improves aqueous solubility, typical for basic amines. Benzoic Acid (QA-2164): The carboxylic acid group (pKa ~4–5) is highly ionizable at physiological pH, enabling strong electrostatic interactions. QA-1724’s sulfonamide is less acidic but offers dual H-bonding capacity.
Physicochemical Properties :
- Solubility : QA-1724’s sulfonamide likely provides better aqueous solubility than AM-1888’s ketone but less than OR-1532’s salt form. QA-2164’s benzoic acid would exhibit pH-dependent solubility.
- Acidity/Reactivity : QA-2164 > QA-1724 > OR-1532 > AM-1888 in terms of ionizability. The sulfonamide’s moderate acidity may optimize membrane permeability in drug-like molecules.
Biological Relevance :
- Sulfonamides (QA-1724) are commonly associated with enzyme inhibition (e.g., carbonic anhydrase), whereas benzoic acids (QA-2164) may interact with carboxylate-binding receptors. The discontinued status of QA-1724’s hydrochloride salt could reflect formulation challenges or shifted research priorities.
Biological Activity
N,N-Dimethyl-1-piperidin-3-ylmethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews recent findings regarding its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a dimethyl group and a methanesulfonamide moiety. Its chemical structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly in the inhibition of specific enzymes.
GSK-3β Inhibition
Recent studies have highlighted the compound's role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an important enzyme involved in numerous cellular processes, including metabolism and cell signaling. The compound demonstrated a potent inhibitory effect with an IC50 value of approximately 8 nM, indicating strong binding affinity and efficacy against GSK-3β .
Anti-inflammatory Effects
This compound has also shown significant anti-inflammatory properties. In vitro studies using microglial BV-2 cells revealed that the compound effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in response to lipopolysaccharide-induced inflammation. This suggests potential therapeutic applications in neurodegenerative diseases where inflammation plays a critical role .
Table 1: Summary of Biological Activities
| Activity | Target | IC50 Value | Effect |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 8 nM | Potent inhibition |
| Anti-inflammatory | NO production | Not specified | Reduced levels in BV-2 cells |
| Neuroprotective | Tau hyperphosphorylation | Not specified | Protective effects in cell models |
Case Studies
- Neuroprotection in Cell Models : In a study examining tau hyperphosphorylation, this compound demonstrated protective effects against neurodegeneration induced by okadaic acid. This highlights its potential application in treating Alzheimer's disease .
- Metabolic Stability : The compound exhibited high metabolic stability when tested in mouse liver microsomes, showing negligible degradation over time. This stability is crucial for developing therapeutics that require prolonged activity within biological systems .
Q & A
Basic: What are the optimal synthetic routes for N,N-dimethyl-1-piperidin-3-ylmethanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidin-3-ylmethane intermediate via reductive amination or alkylation of piperidine derivatives .
- Step 2: Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonamide group. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like over-sulfonation .
- Step 3: N,N-Dimethylation via methylating agents (e.g., methyl iodide) in the presence of a strong base (e.g., NaH).
Key Validation: Monitor reaction progress using TLC or LC-MS. Final purification often employs column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR or mass spectrometry data may arise from:
- Dynamic conformational changes: Use variable-temperature NMR to assess rotational barriers of the sulfonamide group .
- Crystallographic validation: Employ single-crystal X-ray diffraction (e.g., via ORTEP-3 software) to confirm bond angles and stereochemistry .
- Computational cross-check: Compare experimental IR or NMR data with density functional theory (DFT) simulations to identify discrepancies caused by solvent effects or tautomerism .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- and NMR: Identify methyl groups (δ ~2.3–2.5 ppm for N,N-dimethyl) and sulfonamide protons (if exchangeable).
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., CHNOS) with <2 ppm error .
- Purity Assessment:
Advanced: How to design experiments to study structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Target Selection: Prioritize receptors where sulfonamide-piperidine hybrids are known modulators (e.g., GPCRs, kinases) .
- Analog Synthesis: Modify substituents (e.g., methyl groups on piperidine, sulfonamide linkers) to probe steric/electronic effects .
- Biological Assays:
- In vitro: Measure IC values in enzyme inhibition assays (e.g., fluorescence polarization).
- Molecular Docking: Use software like AutoDock to predict binding poses, correlating with experimental activity data .
Data Interpretation: Apply multivariate analysis to distinguish key SAR drivers (e.g., hydrophobic interactions vs. hydrogen bonding) .
Advanced: What strategies mitigate low yields in N,N-dimethylation or sulfonylation steps?
Methodological Answer:
- Dimethylation Challenges:
- Competitive Quaternization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity for tertiary amine formation .
- Sulfonylation Optimization:
- Solvent Effects: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce byproduct formation .
- Stoichiometry: Limit methanesulfonyl chloride to 1.1 equivalents to prevent di-sulfonation .
Yield Tracking: Use NMR (if fluorinated analogs exist) or inline FTIR for real-time monitoring .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Sulfonamide bonds may hydrolyze in acidic/basic conditions. Stabilize with lyophilization or storage in inert atmospheres .
- Oxidation: Piperidine rings can oxidize; add antioxidants (e.g., BHT) or store at −20°C in amber vials .
Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Source Identification:
- Conformational Flexibility: Use molecular dynamics simulations to account for protein-ligand dynamics missed in static docking .
- Solvent Effects: Recalculate binding free energies with explicit solvent models (e.g., MM-PBSA) .
- Experimental Refinement:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
